N-Acetyl-D-glucosaminitol

Overview

Description

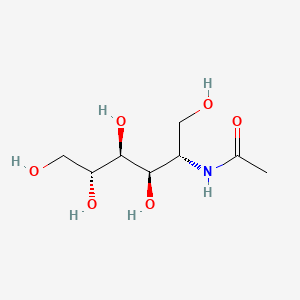

N-Acetyl-D-glucosaminitol is a 2-deoxyhexitol derivative where the 2-hydroxy substituent of D-glucitol is replaced by an acetamido group . This compound is known for its role in various biological and chemical processes, making it a subject of interest in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetyl-D-glucosaminitol can be synthesized through the acetylation of D-glucosamine. The process typically involves the reaction of D-glucosamine with acetic anhydride in the presence of a base such as pyridine . The reaction conditions include maintaining a temperature of around 0-5°C to ensure the selective acetylation of the amino group.

Industrial Production Methods: Industrial production of this compound often involves the microbial fermentation of chitin, a polymer extracted from crab and shrimp shells . The chitin is hydrolyzed using concentrated hydrochloric acid, followed by acetylation with acetic anhydride to produce this compound .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-D-glucosaminitol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into its corresponding alcohols.

Substitution: The acetamido group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: Produces carboxylic acids.

Reduction: Yields alcohol derivatives.

Substitution: Results in various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anti-Inflammatory Applications

N-Acetyl-D-glucosaminitol exhibits notable anti-inflammatory properties, making it valuable in treating joint disorders and inflammatory diseases.

- Clinical Trials for Joint Disorders : Numerous clinical trials have investigated the efficacy of N-acetyl-D-glucosamine in patients with conditions such as osteoarthritis and rheumatoid arthritis. Research indicates that it can reduce inflammation and improve joint function by modulating immune responses and enhancing cell membrane permeability .

- COVID-19 Treatment : A recent observational study highlighted the potential of N-acetyl-D-glucosamine in improving clinical outcomes for hospitalized COVID-19 patients. The study found that patients receiving this compound had reduced lengths of hospital stay and lower ICU admission rates, suggesting its role as an adjunctive therapy in managing acute inflammatory responses associated with viral infections .

Cancer Therapeutics

This compound has also shown promise in cancer research, particularly in breast cancer treatment.

- Inhibition of Breast Cancer Cells : A study employing machine learning methods demonstrated that this compound administration led to increased apoptosis in breast cancer cell lines. In vivo experiments using xenograft models further confirmed its efficacy in reducing tumor growth .

Neurological Applications

The compound's potential extends to neurological disorders, particularly multiple sclerosis.

- Multiple Sclerosis : Recent research indicated that this compound could reduce markers of neuroinflammation and promote myelin repair in patients with multiple sclerosis. In a clinical trial, approximately 30% of participants exhibited improved neurological function after treatment with this compound . This suggests a novel therapeutic avenue for managing chronic neuroinflammatory conditions.

Industrial and Biotechnological Uses

Beyond therapeutic applications, this compound has industrial relevance.

- Biochemical Applications : It serves as a selective medium component for differentiating bacteria based on metabolic characteristics. Its high purity makes it suitable for use in carbohydrate detection systems, enhancing the specificity of biochemical assays .

Summary Table of Applications

Mechanism of Action

N-Acetyl-D-glucosaminitol exerts its effects through its involvement in glycoprotein metabolism. It is a precursor in the synthesis of glycosaminoglycans, which are essential components of the extracellular matrix in connective tissues . The compound interacts with enzymes involved in glycosylation, influencing the structure and function of glycoproteins .

Comparison with Similar Compounds

N-Acetylglucosamine: A closely related compound with similar biological functions but differs in its structural configuration.

N-Acetylgalactosamine: Another similar compound involved in glycosylation processes but with distinct biological roles.

Uniqueness: N-Acetyl-D-glucosaminitol is unique due to its specific structural configuration, which allows it to participate in unique biochemical pathways and reactions. Its role in the synthesis of glycosaminoglycans and its potential therapeutic applications set it apart from other similar compounds .

Biological Activity

N-Acetyl-D-glucosaminitol (NAG) is a derivative of N-acetyl-D-glucosamine, a naturally occurring amino sugar that has garnered attention for its biological activities, particularly in inflammation, cancer, and bacterial resistance. This article reviews the current understanding of NAG's biological activity, supported by recent studies and clinical trials.

1. Anti-Inflammatory Properties

NAG has demonstrated significant anti-inflammatory effects in various studies. A notable study synthesized two new derivatives of N-acetyl-D-glucosamine and evaluated their anti-inflammatory activities in mouse models. The results indicated that one of the derivatives (BNAG1) significantly inhibited the production of pro-inflammatory cytokines IL-6 and TNF-α, as well as leukocyte migration in response to lipopolysaccharide (LPS) challenges . This suggests that NAG and its derivatives could be potential therapeutic agents for treating inflammation-related diseases.

2. Neurological Benefits

3. Anticancer Activity

NAG's role in cancer treatment has been explored through various studies. A machine learning approach was utilized to assess its effects on breast cancer cell lines (MCF-7 and 4T1). The results showed that NAG administration led to increased apoptosis and Fas expression in these cells, indicating its potential as an anti-tumor agent. Moreover, in vivo studies demonstrated significant reductions in tumor size and angiogenesis when administered to xenograft mouse models .

4. Bacterial Resistance

In microbiological studies, NAG has been identified as a potent agent for re-sensitizing antibiotic-tolerant bacteria. It was shown to enhance the efficacy of β-lactam antibiotics by triggering peptidoglycan biosynthesis through the formation of UDP-N-acetyl-D-glucosamine. This mechanism underscores NAG's potential utility in treating hard-to-treat bacterial infections .

5. Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Q & A

Q. Basic: What are the standard methods for synthesizing and characterizing N-Acetyl-D-glucosamine (GlcNAc) in laboratory settings?

Answer :

- Synthesis :

- Chemical acetylation : GlcNAc is synthesized by acetylating glucosamine using acetic anhydride under alkaline conditions .

- Fluorinated analogs : Advanced synthesis involves deoxyfluorination of glucosazide phenyl thioglycosides, followed by azide reduction and acetylation to introduce fluorine atoms at specific positions .

- Characterization :

Q. Basic: Which analytical techniques are most reliable for quantifying GlcNAc in complex biological matrices?

Answer :

- LC-MS/MS : Quantification using multiple reaction monitoring (MRM) with deuterated internal standards (e.g., GlcNAc-d3) improves accuracy in hydrolyzed samples (e.g., bacterial cell walls) .

- Enzymatic assays : N-acetyl-β-D-hexosaminidase activity can be measured colorimetrically using p-nitrophenyl-N-acetyl-β-D-glucosaminide as a substrate .

- HPLC with refractive index detection : Separates GlcNAc from other monosaccharides in polymer hydrolysates .

Q. Advanced: How do fluorinated GlcNAc analogs contribute to studying enzyme-substrate interactions?

Answer :

- Mechanistic insights : Fluorine substitution at C2, C3, or C6 positions alters hydrogen bonding and steric effects, helping identify critical residues in enzymes like lysozyme or chitinases .

- Synthetic protocols : Fluorinated analogs are synthesized via deoxyfluorination of protected glucosamine derivatives. For example, 3-fluoro-GlcNAc is produced using diethylaminosulfur trifluoride (DAST) .

- Analytical validation : F NMR and X-ray crystallography confirm structural integrity and binding modes .

Q. Advanced: What enzymatic pathways regulate GlcNAc assimilation in bacteria, and how can they be manipulated?

Answer :

- Key enzymes :

- nagA (GlcNAc-6-phosphate deacetylase) : Converts GlcNAc-6-P to glucosamine-6-P, a critical step in bacterial catabolism. Knockout studies reveal its role in carbon/nitrogen metabolism .

- nagB (glucosamine-6-phosphate deaminase) : Produces fructose-6-P, linking GlcNAc metabolism to glycolysis .

- Experimental design : Use gene deletion mutants (ΔnagA/ΔnagB) and isotopically labeled N-GlcNAc to track metabolic flux via LC-MS/MS .

Q. Data Contradiction: How should researchers resolve discrepancies in optimal conditions for GlcNAc production via microbial vs. enzymatic methods?

Answer :

- Microbial fermentation (e.g., E. coli): Optimal at pH 7.0–7.5, 37°C, with glucose as a co-substrate. Yields depend on chitinase expression levels .

- Biocatalytic deacetylation : Diacetylchitobiose deacetylase (Dac) from Bacillus spp. operates optimally at pH 5.5–6.0 and 50°C, requiring high-purity chitin oligomers as substrates .

- Resolution : Compare enzyme kinetics (e.g., for substrates) and scalability. Microbial methods favor high-volume production, while enzymatic approaches suit high-purity applications .

Q. Advanced: What role does GlcNAc play in bacterial cell wall integrity, and how can this be exploited for antibiotic development?

Answer :

- Structural role : GlcNAc is a key component of peptidoglycan and lipopolysaccharides. Inhibition of its synthesis (e.g., via fosfomycin) disrupts cell wall assembly .

- Experimental models :

Q. Basic: What purification strategies ensure high-purity GlcNAc for in vitro studies?

Answer :

- Crystallization : Recrystallize from hot ethanol/water mixtures to remove acetylated byproducts .

- Ion-exchange chromatography : Separate GlcNAc from glucosamine using Dowex 50WX8 (H form) .

- Purity validation : Confirm >98% purity via HPLC with evaporative light scattering detection (ELSD) .

Q. Advanced: How can isotopically labeled GlcNAc (e.g., 15^{15}15N, 13^{13}13C) enhance metabolic tracing studies?

Answer :

- Applications :

- Synthesis : Labeled analogs are produced by growing E. coli in NHCl-supplemented media, followed by chitin extraction and enzymatic hydrolysis .

Q. Data Contradiction: Why do studies report conflicting results on GlcNAc’s anti-inflammatory effects in vitro vs. in vivo?

Answer :

- In vitro limitations : Cell culture models (e.g., chondrocytes) may lack metabolic complexity (e.g., UDP-GlcNAc pool regulation) .

- In vivo variability : Oral bioavailability of GlcNAc varies due to intestinal hexosamine transporters (e.g., SLC5A8). Use H-GlcNAc tracer studies to assess absorption .

- Resolution : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to correlate GlcNAc uptake with downstream NF-κB signaling .

Q. Advanced: What are the challenges in synthesizing GlcNAc-containing glycoconjugates for vaccine development?

Answer :

- Glycosylation efficiency : Chemical synthesis requires protecting group strategies (e.g., benzylidene for OH groups) to ensure regioselectivity .

- Enzymatic approaches : Use glycosyltransferases (e.g., Lgt1 from Neisseria) to attach GlcNAc to carrier proteins. Optimize UDP-GlcNAc donor concentrations .

- Analytical QC : Validate conjugate integrity via MALDI-TOF MS and ELISA with GlcNAc-specific lectins (e.g., wheat germ agglutinin) .

Properties

IUPAC Name |

N-[(2S,3R,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h5-8,10-11,13-15H,2-3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAICOVNOFPYLS-LXGUWJNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CO)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CO)[C@H]([C@@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30664-10-9 (trimer) | |

| Record name | N-Acetylglucosaminitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004271287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40962638, DTXSID901045941 | |

| Record name | N-Acetylglucosaminitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N‐[(2S,3R,4S,5R)‐1,3,4,5,6‐Pentahydroxyhexan‐2‐yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4271-28-7 | |

| Record name | N-Acetylglucosaminitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4271-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylglucosaminitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004271287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylglucosaminitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.